1,2-Dichloro-4-fluoro-5-methoxybenzene
Description
1,2-Dichloro-4-fluoro-5-methoxybenzene is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to an anisole ring, making it a valuable building block in organic synthesis.
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCWQEHESZSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Dichloro-4-fluoro-5-methoxybenzene typically involves halogenation reactions. One common method is the nitration of anisole, followed by reduction and diazotization reactions. The final step involves fluorination to introduce the fluorine atom . The reaction conditions are generally mild, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dichloro-4-fluoro-5-methoxybenzene may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often using readily available raw materials and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for substitution and oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-methoxybenzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, altering their activity. This modulation can lead to various biological effects, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,2-Dichloro-4-fluoro-5-methoxybenzene include:
- 2,4-Dichloro-6-fluoroanisole
- 3,5-Dichloro-2-fluoroanisole
Uniqueness
What sets 1,2-Dichloro-4-fluoro-5-methoxybenzene apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
1,2-Dichloro-4-fluoro-5-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its pharmacological significance.
Chemical Structure and Properties
1,2-Dichloro-4-fluoro-5-methoxybenzene possesses a unique structure characterized by two chlorine atoms, one fluorine atom, and one methoxy group attached to a benzene ring. This configuration influences its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of 1,2-Dichloro-4-fluoro-5-methoxybenzene can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Cellular Uptake and Distribution : Its lipophilic nature allows for effective cellular uptake, leading to significant intracellular concentrations that enhance its biological effects.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in certain cell types.
Biological Effects
- Antimicrobial Activity : Research has demonstrated that 1,2-Dichloro-4-fluoro-5-methoxybenzene exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria, highlighting its potential as an antibacterial agent.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has exhibited potent growth inhibition in L1210 mouse leukemia cells, with IC50 values indicating strong antiproliferative activity.
- Modulation of Drug Metabolism : There is evidence suggesting that 1,2-Dichloro-4-fluoro-5-methoxybenzene may influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could alter the pharmacokinetics of co-administered drugs.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 1,2-Dichloro-4-fluoro-5-methoxybenzene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.
Case Study 2: Cytotoxicity Assessment
In an experimental setup involving L1210 mouse leukemia cells, the compound was administered at varying concentrations. The findings revealed a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 50 nM, suggesting robust anticancer properties.
Pharmacokinetics
Understanding the pharmacokinetics of 1,2-Dichloro-4-fluoro-5-methoxybenzene is crucial for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | High tissue affinity |
| Metabolism | Hepatic (CYP450 involvement) |
| Elimination Half-Life | Approximately 6 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
